molecular formula C9H11N3O B1482534 2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-amine CAS No. 2090276-90-5

2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B1482534
CAS No.: 2090276-90-5
M. Wt: 177.2 g/mol
InChI Key: LYMNZXXJDBRQNC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

As mentioned earlier, furan-derived amines can be synthesized from furfural using a one-reactor two-step process in the presence of Amberlyst and Ru/C based catalysts . The process involves the hydrogenation of C=C bonds and the reductive amination of carbonyl groups at mild reaction conditions using ammonia and hydrogen .

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of compounds featuring furan and pyrazole units have been extensively explored. Arylmethylidene derivatives of furans, for instance, demonstrate versatile reactions with nucleophiles, leading to a wide array of heterocyclic compounds. These reactions are influenced by the structure of the initial reagents, the strength of the nucleophile, and the specific conditions under which the reaction is carried out (Kamneva, Anis’kova, & Egorova, 2018). Similarly, the structural and chemical properties of pyrazole, a core element in many drugs and organic compounds, have been extensively reviewed, highlighting its significance in heterocyclic chemistry and its diverse synthetic approaches (Bhattacharya et al., 2022).

Applications in Drug Design and Medicinal Chemistry

The incorporation of furan and pyrazole units into bioactive molecules plays a crucial role in medicinal chemistry. For instance, furanyl- or thienyl-substituted nucleobases and nucleosides exhibit significant antiviral, antitumor, and antimycobacterial activities. Their synthesis and application highlight the importance of these heterocyclic compounds in the development of new therapeutic agents (Ostrowski, 2022).

Environmental and Industrial Applications

Beyond their biomedical significance, compounds containing furan and pyrazole units find applications in environmental and industrial contexts. For example, the synthesis and application of amino-1,2,4-triazoles, which are derived from similar synthetic pathways, have been reviewed for their use in producing agricultural products, pharmaceuticals, dyes, and anti-corrosion additives (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Properties

IUPAC Name

2-[5-(furan-3-yl)-1H-pyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-3-1-7-5-11-12-9(7)8-2-4-13-6-8/h2,4-6H,1,3,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMNZXXJDBRQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=C(C=NN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 2
2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 3
2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 4
2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 5
Reactant of Route 5
2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 6
2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-amine

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